molecular formula C19H14O4 B14552952 4-Methoxy-2-(naphthalene-1-carbonyl)benzoic acid CAS No. 62064-28-2

4-Methoxy-2-(naphthalene-1-carbonyl)benzoic acid

Cat. No.: B14552952
CAS No.: 62064-28-2
M. Wt: 306.3 g/mol
InChI Key: OVDLXDKBIICKJV-UHFFFAOYSA-N
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Description

4-Methoxy-2-(naphthalene-1-carbonyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxy group, a naphthalene ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(naphthalene-1-carbonyl)benzoic acid typically involves the following steps:

    Naphthalene Derivative Preparation: The starting material, naphthalene, is first functionalized to introduce the methoxy group at the 4-position. This can be achieved through electrophilic aromatic substitution reactions.

    Acylation: The functionalized naphthalene derivative undergoes Friedel-Crafts acylation to introduce the benzoic acid moiety. This reaction is typically carried out using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Oxidation: The final step involves the oxidation of the intermediate compound to form the desired this compound. Common oxidizing agents used in this step include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(naphthalene-1-carbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: Quinones, carboxylic acids

    Reduction: Alcohols, hydrocarbons

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

4-Methoxy-2-(naphthalene-1-carbonyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(naphthalene-1-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various substitution and addition reactions. Its aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1-naphthoic acid
  • 4-Methoxynaphthalene-1-carboxylic acid
  • 4-Acetylbenzoic acid

Uniqueness

4-Methoxy-2-(naphthalene-1-carbonyl)benzoic acid is unique due to the presence of both a naphthalene ring and a benzoic acid moiety, which imparts distinct chemical and physical properties

Properties

CAS No.

62064-28-2

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

4-methoxy-2-(naphthalene-1-carbonyl)benzoic acid

InChI

InChI=1S/C19H14O4/c1-23-13-9-10-16(19(21)22)17(11-13)18(20)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,21,22)

InChI Key

OVDLXDKBIICKJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)C(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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